![molecular formula C12H22O2 B568946 Ethyl 3,7-dimethyl-2-octenoate CAS No. 59060-59-2](/img/structure/B568946.png)
Ethyl 3,7-dimethyl-2-octenoate
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Description
Ethyl 3,7-dimethyl-2-octenoate is a chemical compound with the molecular formula C12H22O2 . It is used as a flavoring agent and has a fruity type odor .
Molecular Structure Analysis
The molecular structure of Ethyl 3,7-dimethyl-2-octenoate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is XEMFRSYZKNPRTA-UHFFFAOYSA-N .Scientific Research Applications
Environmental Degradation and Metabolism : Ethyl 3,7-dimethyl-2-octenoate and its derivatives undergo various degradation processes in biological and photochemical systems. They can form products like ethyldiol and cy-hydroxyethyldiol in liver microsome-NADPH systems and algae (Gill, Hammock, & Casida, 1974). Another study found that these compounds are metabolized in living insects and mouse liver microsomes mainly by O-dealkylation (Hammock, Gill, Hammock, & Casida, 1975).
Synthetic Chemistry : Ethyl 3,7-dimethyl-2-octenoate and its related compounds are valuable in synthesizing pheromone components like (E)-3,7-dimethyl-2-octene-1,8-diol (Ferroud, Gaudin, & Genêt, 1986). These compounds are also used in the stereoselective copolymerization of racemic α-olefins with ethylene (Ciardelli, Locatelli, Marchetti, & Zambelli, 1974).
Cancer Research : Certain analogues of Ethyl 3,7-dimethyl-2-octenoate have been synthesized for potential use as chemopreventive agents against epithelial cancer (Dawson et al., 1980).
Analytical Chemistry : Ethylation of inorganic anions, phenols, and carboxylic acids for gas chromatographic determination involves the reaction with ethyl derivatives like Ethyl 3,7-dimethyl-2-octenoate (Tanaka, Funazo, Hirashima, & Snono, 1982).
properties
IUPAC Name |
ethyl (E)-3,7-dimethyloct-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9-10H,5-8H2,1-4H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFKHXRQLTKCX-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,7-dimethyl-2-octenoate |
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